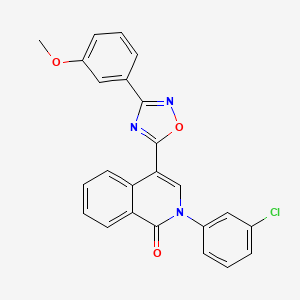

2-(3-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Description

This heterocyclic compound features an isoquinolin-1(2H)-one core fused with a 1,2,4-oxadiazole ring. The 3-chlorophenyl group at position 2 and the 3-methoxyphenyl-substituted oxadiazole at position 4 contribute to its unique electronic and steric profile. The oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the chlorine and methoxy substituents modulate lipophilicity and dipole interactions.

Properties

IUPAC Name |

2-(3-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClN3O3/c1-30-18-9-4-6-15(12-18)22-26-23(31-27-22)21-14-28(17-8-5-7-16(25)13-17)24(29)20-11-3-2-10-19(20)21/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVMJIFPCNBKBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a heterocyclic organic molecule that has garnered interest due to its potential biological activities. Its unique structural features, including the isoquinoline and oxadiazole moieties, suggest a variety of interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit varying degrees of antibacterial activity. For instance, derivatives containing the 1,2,4-oxadiazole ring are known for their effectiveness against several bacterial strains. In studies involving related compounds, moderate to strong antibacterial effects were observed against Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Notably, oxadiazole derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE) and urease . For example, certain related compounds demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating strong inhibitory potential compared to standard drugs . The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Binding: The compound may bind to active sites on enzymes like AChE or urease, leading to decreased enzymatic activity.

- Receptor Interaction: It could modulate receptor activity through competitive or non-competitive inhibition.

- Signal Transduction Pathways: By affecting intracellular signaling pathways, it may influence cellular responses related to inflammation or apoptosis.

Study 1: Antibacterial Screening

In a comparative study of various oxadiazole derivatives, the compound was tested against multiple bacterial strains. Results indicated that it exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) significantly lower than that of control antibiotics .

Study 2: Enzyme Inhibition Assays

Another study focused on the enzyme inhibition properties of similar compounds. The results showed that the tested derivatives had potent inhibitory effects on urease and AChE, suggesting that modifications in the oxadiazole structure could enhance biological efficacy .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | AChE | 0.63 |

| Compound B | Urease | 1.13 |

| Compound C | Urease | 6.28 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with six oxadiazole-containing analogs from and other structurally related molecules (–7). Key differences include:

Key Observations :

’s 1,2-oxazole ring has lower electronegativity than 1,2,4-oxadiazole, reducing hydrogen-bond acceptor strength .

Substituent Effects: The 3-methoxyphenyl group in the target compound may improve solubility compared to the 4-chlorophenethyl group in Compound 44. However, the methoxy group’s electron-donating nature could weaken binding to electrophilic pockets in TRP channels relative to electron-withdrawing groups (e.g., trifluoromethyl in Compounds 47–51) . The direct attachment of oxadiazole to the isoquinolinone core (target compound) reduces conformational flexibility compared to methylene-linked analogs (), possibly affecting target engagement .

Synthetic Feasibility :

- Yields for oxadiazole-containing compounds in range widely (30–72%), influenced by steric hindrance from substituents. The target compound’s synthesis may face challenges due to the bulky 3-methoxyphenyl group, though specific data is unavailable .

Research Findings and Implications

- The 3-chlorophenyl group may mimic the 4-chlorophenethyl moiety in Compound 46, which showed high purity (99.01%) and moderate yield (72%) .

- Physicochemical Properties :

- Lipophilicity : The 3-chlorophenyl and methoxyphenyl groups balance lipophilicity (Cl: +0.71, OCH3: -0.02 in π-values), favoring membrane permeability.

- Metabolic Stability : The oxadiazole ring resists oxidative degradation, a common advantage over ester or amide-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.